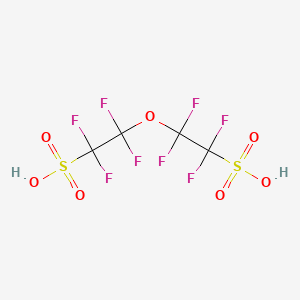
2,2'-Oxybis(tetrafluoroethane-1-sulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid): is a strong acid with remarkable chemical properties. Its structure consists of two tetrafluoroethyl groups linked by an oxygen atom, with sulfonic acid functional groups attached to each carbon atom. The compound is colorless and highly soluble in water.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes lead to the formation of 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid). One common method involves the reaction of tetrafluoroethylene with sulfur trioxide (SO3) in the presence of a suitable solvent. The reaction proceeds as follows:
CF2=CF2+SO3→CF2SO3H
b. Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100–150 °C) and under controlled conditions to prevent side reactions. Solvents like chlorosulfonic acid or oleum (fuming sulfuric acid) are commonly used.
c. Industrial Production: In industry, 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) is produced on a large scale. The process involves continuous flow reactors and optimized reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
a. Types of Reactions:
Acid-Base Reactions: As a strong acid, it readily donates protons (H) in reactions with bases.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing sulfonic acid groups.
Oxidation and Reduction: While it is not commonly used for redox reactions, it can participate in such processes.
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization reactions.
Dehydrating Agents: Phosphorus pentoxide (PO) or thionyl chloride (SOCl) for dehydration reactions.
Halogenating Agents: Chlorine (Cl) or bromine (Br) for halogenation reactions.
c. Major Products: The major product of its reactions is typically the corresponding tetrafluoroethyl sulfonic acid derivative.
Aplicaciones Científicas De Investigación
Electrolyte in Fuel Cells: Due to its high acidity and stability, it finds use as an electrolyte in fuel cells.
Catalysis: It serves as a catalyst in certain organic reactions.
Ion Exchange Resins: The compound is incorporated into ion exchange resins for water purification.
Mecanismo De Acción
The exact mechanism by which 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) exerts its effects depends on the specific application. In fuel cells, it facilitates proton transport across the membrane. In catalysis, it enhances reaction rates by providing an acidic environment.
Comparación Con Compuestos Similares
While 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) is unique due to its tetrafluoroethyl bridge, similar compounds include trifluoromethanesulfonic acid (CAS: 1493-13-6) and norflurane (CAS: 811-97-2).
Remember that this compound’s strong acidity and unique structure make it valuable in various scientific and industrial applications.
Propiedades
| 113507-84-9 | |
Fórmula molecular |
C4H2F8O7S2 |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-sulfoethoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4H2F8O7S2/c5-1(6,3(9,10)20(13,14)15)19-2(7,8)4(11,12)21(16,17)18/h(H,13,14,15)(H,16,17,18) |
Clave InChI |
HVFWAIFDNITFHT-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)S(=O)(=O)O)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)

![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)

![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
